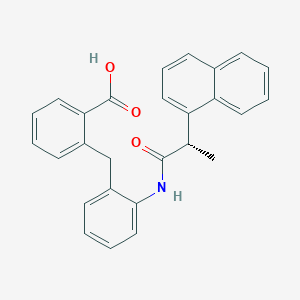
(S)-Ono-AE2-227
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ono-AE2-227 is a chiral compound known for its unique stereochemistry and potential applications in various scientific fields. The compound’s structure includes a specific arrangement of atoms that allows it to interact with biological systems in a stereospecific manner, making it valuable in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ono-AE2-227 typically involves several steps, including the formation of the chiral center. One common method is asymmetric synthesis, where chiral catalysts or chiral auxiliaries are used to ensure the desired stereochemistry. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Ono-AE2-227 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Scientific Research Applications
(S)-Ono-AE2-227 has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into stereospecific biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the desired activity of the final products.
Mechanism of Action
The mechanism of action of (S)-Ono-AE2-227 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- ®-Ono-AE2-227: The enantiomer of (S)-Ono-AE2-227, with different stereochemistry and potentially different biological activity.
- Other chiral compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which allows it to interact with biological systems in a highly selective manner. This selectivity makes it valuable in research and therapeutic applications, where precise targeting of molecular pathways is essential.
Properties
Molecular Formula |
C27H23NO3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-naphthalen-1-ylpropanoyl]amino]phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C27H23NO3/c1-18(22-15-8-12-19-9-2-5-13-23(19)22)26(29)28-25-16-7-4-11-21(25)17-20-10-3-6-14-24(20)27(30)31/h2-16,18H,17H2,1H3,(H,28,29)(H,30,31)/t18-/m0/s1 |
InChI Key |
BLJLWFKNTKAUDA-SFHVURJKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


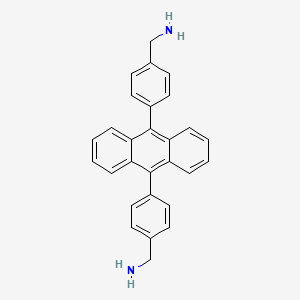
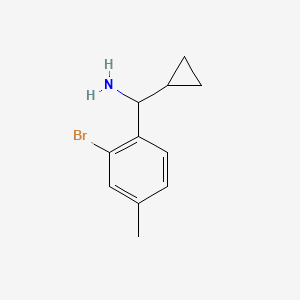
![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
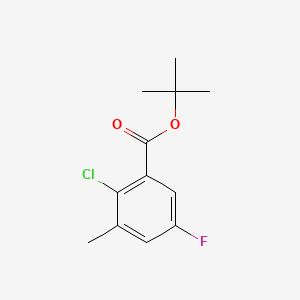
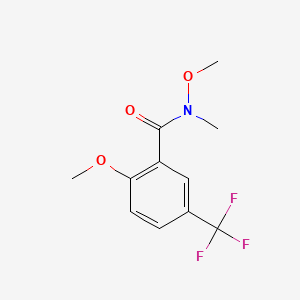

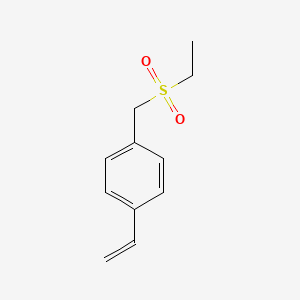
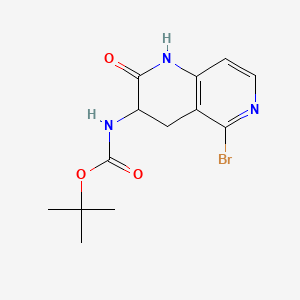
![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
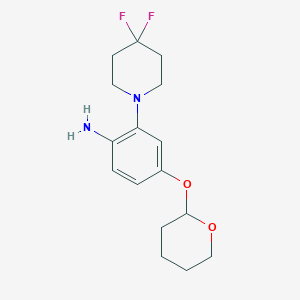

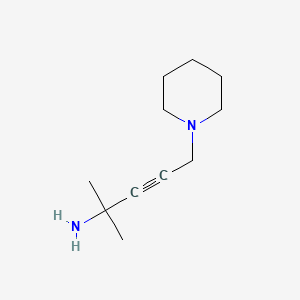
![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
